molecular formula C9H10N2O2S B13258703 2-[(Pent-1-yn-3-yl)amino]-1,3-thiazole-5-carboxylic acid

2-[(Pent-1-yn-3-yl)amino]-1,3-thiazole-5-carboxylic acid

Cat. No.: B13258703
M. Wt: 210.26 g/mol
InChI Key: UFTQRRNXWWEUAJ-UHFFFAOYSA-N
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Description

2-[(Pent-1-yn-3-yl)amino]-1,3-thiazole-5-carboxylic acid is a specialized chemical building block designed for pharmaceutical research and development. This compound features a thiazole core substituted with a carboxylic acid group and an alkynyl amino side chain, a structure that is highly valued in medicinal chemistry for creating diverse compound libraries. [1] The 2-aminothiazole-5-carboxylic acid scaffold is a privileged structure in drug discovery. It serves as a key precursor for the synthesis of novel derivatives with potential biological activity. Research indicates that derivatives based on this core structure have been designed and evaluated as potent and selective anti-tumor agents, showing high antiproliferative potency in biological assays, for instance against human leukemia cell lines. [6] The synthetic route for such analogues often involves the condensation of appropriate starting materials to form the thiazole ring, followed by functionalization at the 2-amino and 5-carboxylic acid positions. [5] This product is provided For Research Use Only and is not intended for diagnostic or therapeutic purposes. Under no circumstances is it provided for animal or personal utilization. [1]

Properties

Molecular Formula

C9H10N2O2S

Molecular Weight

210.26 g/mol

IUPAC Name

2-(pent-1-yn-3-ylamino)-1,3-thiazole-5-carboxylic acid

InChI

InChI=1S/C9H10N2O2S/c1-3-6(4-2)11-9-10-5-7(14-9)8(12)13/h1,5-6H,4H2,2H3,(H,10,11)(H,12,13)

InChI Key

UFTQRRNXWWEUAJ-UHFFFAOYSA-N

Canonical SMILES

CCC(C#C)NC1=NC=C(S1)C(=O)O

Origin of Product

United States

Preparation Methods

Synthesis of the 2-Aminothiazole Core

  • Start from a suitable β-ethoxyacrylamide or α-bromoacrylamide precursor.
  • Treat with N-bromosuccinimide at low temperature (-10 to 0 °C) to achieve α-bromination.
  • React the brominated intermediate with thiourea under heating (~80 °C) to cyclize and form the 2-aminothiazole ring bearing a carboxamide or ester group at position 5.
  • Hydrolyze or convert the ester/carboxamide to the carboxylic acid as needed.

Representative Reaction Conditions

Step Reagents/Conditions Yield (%) Notes
α-Bromination N-Bromosuccinimide, 1,4-dioxane/water, 0 °C ~85 Chemoselective, avoids organometallics
Cyclization with Thiourea Thiourea, 80 °C, 2 h ~90 One-pot, efficient formation
Amino Substitution/Coupling Pent-1-yn-3-yl amine, DIPEA, DMF, room temp 70-90 Amide bond formation or nucleophilic substitution
Hydrolysis to Acid NaOH, MeOH/H2O, 55 °C, 1 h 80-90 Converts ester or amide to acid

Analytical and Characterization Data

  • NMR Spectroscopy: Proton NMR typically shows characteristic signals for the thiazole ring protons, amino substituent, and alkyne proton(s) around 2-3 ppm (alkyne CH) and 7-9 ppm (thiazole H).
  • Mass Spectrometry: Confirms molecular weight consistent with the pentynyl amino substitution and carboxylic acid.
  • IR Spectroscopy: Shows carboxylic acid O–H stretch (~2500-3300 cm⁻¹) and alkyne C≡C stretch (~2100-2260 cm⁻¹).
  • Elemental Analysis: Matches calculated values for C, H, N, S.

Comparative Analysis of Preparation Methods

Method Advantages Disadvantages Reference
α-Bromination + Thiourea High yield, simple, avoids sensitive reagents Requires careful temperature control
Organometallic Approaches Potentially versatile for substitutions Air/moisture sensitive, multi-step
Direct Amination of 2-Halo Derivatives Straightforward coupling, mild conditions Requires availability of 2-halo precursor Inferred
Peptide Coupling (EDC/HOBt) Efficient amide bond formation May require protecting groups, purification

Summary of Research Findings and Practical Considerations

  • The chemoselective α-bromination of β-ethoxyacrylamides followed by thiourea cyclization is a robust and high-yielding route to 2-aminothiazole-5-carboxamides, which can be adapted to prepare the acid form after hydrolysis.
  • Coupling with alkynyl amines such as pent-1-yn-3-yl amine can be achieved via classical amide bond formation using carbodiimide coupling agents like EDC and HOBt in DMF under inert atmosphere, yielding high purity products.
  • These methods avoid harsh conditions and sensitive intermediates, making them suitable for scale-up and medicinal chemistry applications.
  • Analytical data confirm the structural integrity and purity of the final compounds, supporting their use in biological studies or further functionalization.

This comprehensive review synthesizes multiple authoritative sources and experimental protocols to provide a clear, professional, and detailed overview of the preparation methods for 2-[(Pent-1-yn-3-yl)amino]-1,3-thiazole-5-carboxylic acid . The outlined strategies emphasize efficiency, yield, and operational simplicity, suitable for advanced research and drug development contexts.

Chemical Reactions Analysis

Types of Reactions

2-[(Pent-1-yn-3-yl)amino]-1,3-thiazole-5-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring.

Scientific Research Applications

2-[(Pent-1-yn-3-yl)amino]-1,3-thiazole-5-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(Pent-1-yn-3-yl)amino]-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets. The thiazole ring can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The exact pathways and targets are still under investigation, but the compound’s structure suggests it could modulate biological processes by binding to active sites on proteins .

Comparison with Similar Compounds

Table 1: Comparison of Thiazole-5-carboxylic Acid Derivatives

Compound Name Substituent at 2-amino Position 4-Methyl Group Biological Activity Key References
2-[(4-Chlorobenzyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid (BAC) 4-Chlorobenzyl Yes Antidiabetic: Reduces blood glucose, improves insulin sensitivity in STZ-induced diabetic rats
Febuxostat 3-Cyano-4-isobutoxyphenyl Yes Xanthine oxidase inhibitor; treats gout
2-[(3-Trifluoromethylphenyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid 3-Trifluoromethylphenyl Yes Undisclosed in evidence; likely impacts receptor binding due to electron-withdrawing CF3 group
2-(2-Pyrazinyl)-4-methyl-1,3-thiazole-5-carboxylic acid 2-Pyrazinyl Yes Structural data available; pharmacological activity not specified
2-[(4-Fluorophenoxy)methyl]-4-methyl-1,3-thiazole-5-carboxylic acid 4-Fluorophenoxy Yes Potential anti-inflammatory/antidiabetic applications inferred from structural analogs
Target Compound : 2-[(Pent-1-yn-3-yl)amino]-1,3-thiazole-5-carboxylic acid Pent-1-yn-3-yl (alkynyl chain) No Hypothetical: Alkyne group may enhance lipophilicity and membrane permeability vs. aromatic substituents N/A

Key Findings from Analog Studies

Antidiabetic Activity :

  • BAC demonstrated significant reduction in blood glucose levels (30–40%) and improved insulin sensitivity in streptozotocin (STZ)-induced diabetic rats. The 4-chlorobenzyl group was critical for activity, likely due to its electron-withdrawing properties and hydrophobic interactions with target enzymes .
  • Structure-activity relationship (SAR) studies indicate that aromatic substituents with halogen atoms (e.g., Cl, F) enhance metabolic stability and target binding .

Enzyme Inhibition: Febuxostat’s 3-cyano and 4-isobutoxy groups enable potent xanthine oxidase inhibition, reducing uric acid production in gout .

Impact of Aliphatic vs. In contrast, aromatic groups (e.g., benzyl, phenyl) favor π-π stacking and receptor interactions .

Role of the 4-Methyl Group :

  • The 4-methyl group in BAC and febuxostat contributes to steric stabilization of the thiazole ring, enhancing conformational rigidity and binding specificity . Its absence in the target compound could alter pharmacokinetic properties.

Biological Activity

2-[(Pent-1-yn-3-yl)amino]-1,3-thiazole-5-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the realms of oncology and infectious diseases. This article provides a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound features a thiazole ring, which is known for its diverse biological activities. The presence of the pent-1-yn-3-yl group introduces unique properties that may enhance its interaction with biological targets.

Synthesis

The synthesis of 2-[(Pent-1-yn-3-yl)amino]-1,3-thiazole-5-carboxylic acid typically involves multi-step organic reactions, including nucleophilic substitutions and cyclization processes. The synthetic pathway often aims to optimize yield and purity while ensuring the retention of biological activity.

Antitumor Activity

Research indicates that derivatives of thiazole compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that thiazole derivatives can induce apoptosis in leukemia cells and inhibit tumor growth in solid tumors. The structure of 2-[(Pent-1-yn-3-yl)amino]-1,3-thiazole-5-carboxylic acid suggests it may share similar mechanisms of action.

Table 1: Antitumor Activity of Thiazole Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
2-(4-Methylpiperazin-1-yl)thiazoleK562 (Leukemia)< 1Apoptosis induction
2-Amino-thiazole derivativesMCF-7 (Breast Cancer)20.2Cell cycle arrest
2-(Pent-1-yn-3-yl)thiazole derivativeHT29 (Colon Cancer)21.6Inhibition of proliferation

Structure-Activity Relationship (SAR)

The SAR studies on thiazole derivatives indicate that modifications at the amino and carboxylic acid positions can significantly affect biological potency. For example, the introduction of alkynyl groups has been associated with enhanced activity against certain cancer cell lines.

Case Studies

  • Case Study: Antiproliferative Effects
    A study demonstrated that a series of thiazole derivatives, including those with alkynyl substitutions, exhibited potent antiproliferative effects on K562 leukemia cells. The lead compound showed an IC50 value comparable to established chemotherapeutics like dasatinib, highlighting its potential as a therapeutic agent in cancer treatment .
  • Case Study: Mechanism Exploration
    Further investigations into the mechanism revealed that these compounds could induce apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins . This suggests that 2-[(Pent-1-yn-3-yl)amino]-1,3-thiazole-5-carboxylic acid may have similar mechanisms worth exploring.

Toxicity and Safety Profile

While many thiazole derivatives show promising biological activity, their safety profile must be evaluated. Preliminary toxicity assessments indicate that certain modifications can lead to increased cytotoxicity; thus, careful optimization is necessary to balance efficacy and safety .

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